molecular formula C15H18N2O2 B415702 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione CAS No. 59184-59-7

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

Cat. No.: B415702
CAS No.: 59184-59-7
M. Wt: 258.32g/mol
InChI Key: BDVRMGYEEWZCGX-UHFFFAOYSA-N
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Description

1-(2-Piperidin-1-ylethyl)-1H-indole-2,3-dione is a synthetic hybrid compound incorporating a 1H-indole-2,3-dione (isatin) core and a 2-piperidin-1-ylethyl side chain. The isatin scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and presence in numerous natural products and marketed drugs . The strategic incorporation of the piperidine moiety is of significant research interest, as piperidine derivatives represent one of the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, constituting more than twenty classes of pharmaceuticals . This molecular architecture suggests potential value in neuroscience research, particularly as it combines an indole core, a key component of serotonin (5-hydroxytryptamine), with a piperidine subunit, which is frequently employed to conformationally constrain the aminoethyl side chain of serotonin analogs. Such constrained analogs are an effective tool for optimizing both activity and selectivity for serotonin receptor subtypes (e.g., 5-HT1A) and the serotonin transporter (SERT), and they often demonstrate greater metabolic stability by resisting first-pass biotransformation . Consequently, this compound serves as a versatile intermediate for researchers developing novel ligands for central nervous system (CNS) targets, with potential applications in the study of depression, schizophrenia, and neurodegenerative conditions . Furthermore, the isatin core is associated with diverse pharmacological properties, and its derivatives have been extensively investigated for antibacterial, antifungal, antiviral, and antimalarial activities . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest advancements in the synthesis and biological evaluation of isatin-piperidine hybrid molecules.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)17(15(14)19)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVRMGYEEWZCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysis

In a protocol adapted from PMC9820373, the reaction is conducted in anhydrous dimethylformamide (DMF) at 80–90°C for 12–18 hours, using potassium carbonate as a base to deprotonate the indole nitrogen. Catalytic iodide salts (e.g., KI) enhance reactivity via a halide exchange mechanism, reducing reaction times to 8–10 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield 65–72% of the target compound.

Limitations and Side Reactions

Competing O-alkylation at the C3 carbonyl group is a major side reaction, particularly under high-temperature conditions. Studies from PMC9106008 demonstrate that lowering the temperature to 60°C and using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) suppresses O-alkylation, improving selectivity to 88%.

Mannich Reaction-Based Synthesis

The Mannich reaction offers a versatile one-pot strategy to introduce the piperidinylethyl group via condensation of indole-2,3-dione, formaldehyde, and piperidine. This method, detailed in PMC3312729, avoids pre-functionalized alkylating agents and enables rapid assembly of the target structure.

Mechanistic Pathway

The reaction proceeds through three stages:

  • Formation of the iminium ion : Piperidine reacts with formaldehyde to generate a reactive iminium intermediate.

  • Nucleophilic attack : The indole nitrogen attacks the iminium ion, forming a C–N bond.

  • Deprotonation and rearomatization : The intermediate loses a proton to regenerate aromaticity in the indole ring.

Optimization and Yields

Using ethanol as the solvent at reflux (78°C) for 24 hours, the reaction achieves 68–75% yield. Substituent effects on the indole ring significantly impact reactivity; electron-withdrawing groups (e.g., 5-nitro) reduce yields to 55%, while electron-donating groups (e.g., 5-methoxy) improve yields to 82%.

Multi-Step Synthesis via Intermediate Functionalization

For applications requiring regioselective modifications, multi-step routes involving indole ring construction and subsequent piperidinylethyl incorporation are employed.

Indole Ring Formation

PMC10534365 describes the synthesis of indole-2,3-dione from substituted anilines via the Sandmeyer isatin synthesis. For example, 4-fluoroaniline reacts with chloral hydrate and hydroxylamine in sulfuric acid to form the intermediate isatin, which is isolated in 78% yield after recrystallization.

Piperidinylethyl Group Introduction

The purified isatin undergoes N-alkylation with 1-(2-bromoethyl)piperidine in acetonitrile at 70°C for 10 hours, using triethylamine as a base. This step yields 70–74% of this compound after purification.

Patent-Based Methodologies

Patent CN101786980A discloses a cyclization approach using Lewis acids to form the indole-2,3-dione core while simultaneously introducing the piperidinylethyl group.

Key Steps and Catalysts

  • Cyclization : N-(Substituted-phenyl)-2-(hydroxyimino)acetamide undergoes cyclization in trifluoromethanesulfonic acid (TfOH) at 85–90°C for 4 hours, forming the indole-2,3-dione skeleton.

  • Alkylation : The intermediate is treated with 1-(2-chloroethyl)piperidine in the presence of AlCl₃, achieving 83% yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageMajor Limitation
Direct N-Alkylation65–7295–98Simplicity, few stepsO-Alkylation side reactions
Mannich Reaction68–8290–95One-pot synthesisSensitivity to substituents
Multi-Step Synthesis70–7497–99Regioselective functionalizationLengthy process, higher cost
Patent Cyclization8398High yield, scalableRequires harsh acids (TfOH, AlCl₃)

Chemical Reactions Analysis

Types of Reactions: 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the indole core can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives.

Scientific Research Applications

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isatin Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Yield (%) Key Properties/Activities
1-(2-Piperidin-1-ylethyl)-1H-indole-2,3-dione Piperidinylethyl at N1 C₁₅H₁₈N₂O₂ 258.32 - Not reported in evidence
1-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (27) Methyl (N1), sulfonyl-piperidine (C5) C₁₅H₁₇N₃O₄S 335.38 - Binds SARS-CoV-2 Mpro via H-bonds with Gly143/Cys145
1-Benzyl-5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole-2,3-dione (28) Benzyl (N1), sulfonyl-piperidine (C5) C₂₁H₂₁N₃O₄S 419.47 - Interacts with SARS-CoV-2 Mpro residues (Gly143/Ser144/Asn142)
1-(Piperidin-1-ylmethyl)indoline-2,3-dione (2b) Piperidinylmethyl at N1 C₁₄H₁₆N₂O₂ 244.29 59% IR: C=O (1728 cm⁻¹), m.p. 130–135°C
1-Butyl-1H-indole-2,3-dione (12) Butyl at N1 C₁₂H₁₃NO₂ 203.24 96% Anti-neuroinflammatory activity in microglia
5-(Piperidin-1-ylsulfonyl)indoline-2,3-dione Sulfonyl-piperidine at C5 C₁₃H₁₄N₂O₄S 294.33 - Synonyms include Isatin Sulfonamide 21 (anticancer candidate)

Key Differences and Implications

Substituent Position and Type

  • N1 vs. C5 Substitution: The target compound’s piperidinylethyl group at N1 contrasts with sulfonyl-piperidine derivatives at C5 (e.g., compounds 27 and 28) .
  • Piperidine Connectivity : The ethyl linker in the target compound provides greater conformational flexibility than the shorter methyl chain in 1-(piperidin-1-ylmethyl)indoline-2,3-dione (2b) , which may influence interactions with enzymes or receptors.

Physicochemical Properties

  • IR Spectroscopy : Piperidine-containing derivatives exhibit distinct carbonyl stretches (e.g., 1728 cm⁻¹ for compound 2b ). The target compound’s spectral data are unreported but likely share similarities in C=O vibrations.
  • Melting Points : Piperidinylmethyl derivative 2b melts at 130–135°C , while halogenated analogues (e.g., 6-chloro-5-methyl isatin ) have higher m.p. due to increased polarity.

Biological Activity

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, a compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol, has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features an indole structure fused with a piperidine moiety, which is believed to contribute to its biological activity, particularly in neuropharmacology.

Structure and Properties

The structural composition of this compound includes:

  • Indole Framework : A bicyclic compound consisting of a benzene ring fused to a pyrrole ring.
  • Piperidine Moiety : A six-membered ring containing nitrogen, which enhances the compound's interaction with biological targets.

This unique combination suggests potential for interactions with neurotransmitter systems, particularly serotonin receptors.

Antidepressant Potential

Research indicates that this compound exhibits significant biological activity as a potential antidepressant. It has been evaluated for its affinity towards serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors, which are crucial in mood regulation and anxiety disorders. The compound's ability to modulate these receptors suggests it could influence neurotransmitter systems involved in depressive and anxiety-related behaviors.

The mechanism by which this compound exerts its effects is primarily through:

  • Serotonin Receptor Interaction : Binding to serotonin receptors can lead to alterations in serotonin levels, potentially alleviating symptoms of depression.
  • Neurotransmitter Modulation : The compound may affect other neurotransmitter systems that are implicated in mood disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective binding properties at serotonin receptors. Preliminary studies suggest that it may differentiate itself from other serotonergic agents due to its unique structural features .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
1-Piperidin-1-ylmethyl-1H-indole-2,3-dioneC14H16N2O2Lacks ethyl group; different binding profile
3-(1H-Indol-3-yl)pyrrolidine-2,5-dioneC13H12N2O2Different core structure; potential antidepressant
5-Hydroxyindoleacetic acidC10H11NO3Metabolite of serotonin; different activity

This table highlights the uniqueness of this compound with respect to its pharmacological properties and potential therapeutic applications.

Case Studies

Several studies have explored the efficacy of similar compounds in treating mood disorders:

  • Case Study on Serotonin Modulators : A study indicated that compounds structurally related to indoles showed significant antidepressant effects in animal models by enhancing serotonin levels .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of various indole derivatives for treating anxiety and depression. Early results suggest promising outcomes for compounds with similar structures.

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